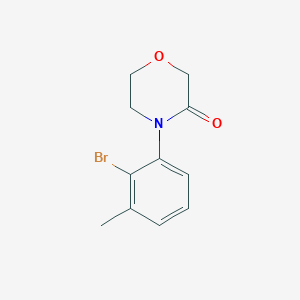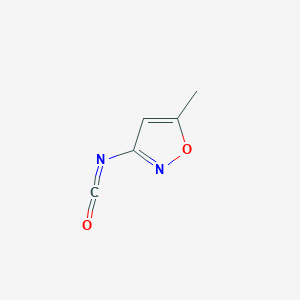
3-isocyanato-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isocyanato-5-methylisoxazole is a heterocyclic organic compound that belongs to the class of oxazoles. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with an isocyanate group and a methyl group attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanato-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylisoxazole with phosgene or its derivatives to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-isocyanato-5-methylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to form heterocyclic compounds.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Cycloaddition Reactions: Dipolarophiles such as alkenes or alkynes under thermal or catalytic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Wissenschaftliche Forschungsanwendungen
3-isocyanato-5-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-isocyanato-5-methylisoxazole exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. The compound’s ability to participate in cycloaddition reactions also contributes to its biological activity by enabling the formation of bioactive heterocycles .
Vergleich Mit ähnlichen Verbindungen
- 3-Isocyanato-5-methylisoxazole
- 5-Methyl-3-isoxazolyl isocyanate
- 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Comparison: this compound is unique due to the presence of both an isocyanate group and an oxazole ring, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
55809-54-6 |
|---|---|
Molekularformel |
C5H4N2O2 |
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
3-isocyanato-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C5H4N2O2/c1-4-2-5(6-3-8)7-9-4/h2H,1H3 |
InChI-Schlüssel |
LTJBYWVZHVJCGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


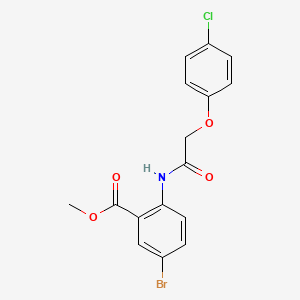
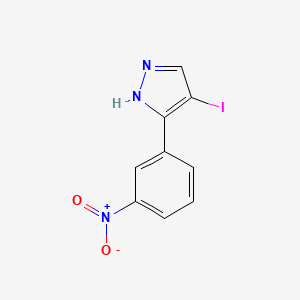

![2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylsulfinyl)-2h-pyrano[2,3-b]pyridine](/img/structure/B8777970.png)
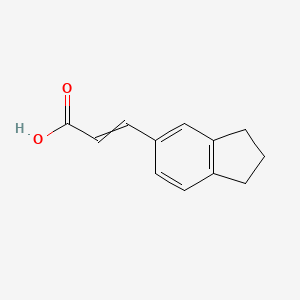

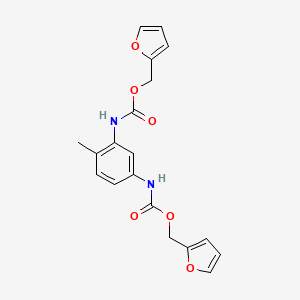
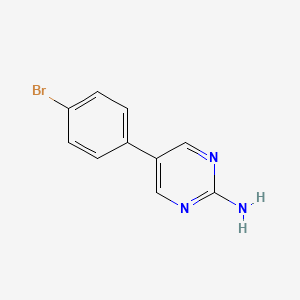
![2-Chloro-6-isopropylimidazo[1,2-B]pyridazine](/img/structure/B8778010.png)
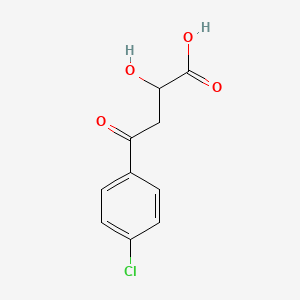
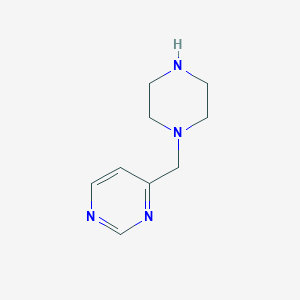
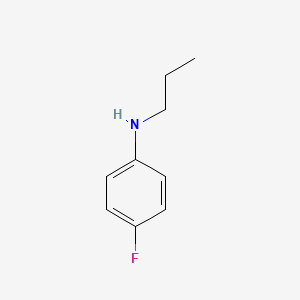
![1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-3-formyl-N,N-dimethyl-](/img/structure/B8778045.png)
